molecular formula C15H14Cl2N2S B2601176 4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline CAS No. 338776-91-3

4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2601176
CAS No.: 338776-91-3
M. Wt: 325.25
InChI Key: GNEMJRQFZPEJDL-UHFFFAOYSA-N
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Description

4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline is a useful research compound. Its molecular formula is C15H14Cl2N2S and its molecular weight is 325.25. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative and Anticancer Activity

The compound's derivatives have been investigated for their cytotoxic activity against various human cancer and non-tumor cell lines. Notably, certain sulfanyl and sulfinyl derivatives exhibit selective cytotoxicity towards cancer cells, including those from colorectal cancer (with and without p53 deletion), leukemia, lung, and osteosarcoma. These derivatives have also shown the ability to induce apoptosis and inhibit DNA/RNA synthesis in cancer cells, positioning them as potential candidates for anticancer drug development (Gutiérrez et al., 2022).

Synthetic Methodologies and Chemical Transformations

Studies have explored various synthetic routes and chemical transformations involving the compound and its derivatives. One study discusses the synthesis of tetrahydro-3H-quinazolin-4-ones via Diels–Alder adducts, showcasing the compound's versatility in synthetic chemistry (Dalai et al., 2006). Another study details the synthesis of 3-heteroarylthioquinoline derivatives, highlighting their potential antituberculosis activity and low cytotoxicity against certain cell lines (Chitra et al., 2011).

Structural Analysis and Molecular Design

The structural intricacies of substituted tetrahydroquinolines have been elucidated using single-crystal X-ray diffraction, contributing to the understanding of their molecular geometry and potential interactions in biological systems (Albov et al., 2004).

Pharmaceutical Synthesis and Applications

The compound's framework has been utilized in the synthesis of various pharmaceutical derivatives. Studies highlight its role in the synthesis of novel heterocycles, such as tetrahydroquinazolinones and substituted pyrimidinones, demonstrating its relevance in medicinal chemistry and drug discovery (Tonkikh et al., 2000).

Properties

IUPAC Name

4-chloro-2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2S/c16-11-7-5-10(6-8-11)9-20-15-18-13-4-2-1-3-12(13)14(17)19-15/h5-8H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEMJRQFZPEJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.